Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate
Description
Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a chlorine atom at position 4 and a methyl ester group at position 3.
Properties
IUPAC Name |
methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-11-12-3-2-10-7(9)6(5)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXRASSESHERMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=NC=CN2N=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253631-00-2 | |
| Record name | methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate can be synthesized through a palladium-catalyzed carbonylation reaction. The process involves the carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure using a palladium catalyst such as [Pd(dppf)Cl2]·CH2Cl2. The reaction is typically carried out at 120°C and 40 atm for 12 hours . The resulting product is then converted via nitrile intermediates to the corresponding amidoximes and amidines .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-pressure reactors, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Formylation at Position 7 via Carbene Insertion
Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate undergoes direct formylation at position 7 using silylformamidine (1 ) as a carbene precursor. The reaction proceeds through a carbene insertion mechanism, facilitated by the electron-deficient nature of the heterocycle .
Reaction Conditions and Yields
| Entry | Substituent | Reaction Conditions | Yield |
|---|---|---|---|
| 1 | 4-Cl, 3-COOCH₃ | RT, 4 days (solvent-free) | >90% |
| 2 | 4-Cl, 3-COOCH₃ | 70–90 °C, 10 h | >90% |
The carbene intermediate, generated from 1 , inserts into the acidic C–H bond at position 7, forming an aminal product (3c ). This product can be hydrolyzed to yield aldehydes or methanolysed to produce methylimines .
Mechanistic Insights
-
Electron-Withdrawing Effects : The 4-Cl and 3-COOCH₃ groups lower the pKₐ of the C–H bond at position 7 (calculated pKₐ ≈ 23 in DMSO), accelerating carbene insertion .
-
Regioselectivity : Position 7 is exclusively targeted due to its higher acidity compared to other positions on the pyrazolo[1,5-a]pyrazine scaffold .
Functionalization of the Aminal Product
The aminal intermediate (3c ) derived from this compound undergoes further transformations:
Hydrolysis to Aldehydes
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Conditions : Treatment with aqueous HCl or H₂SO₄ at room temperature.
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Outcome : Cleavage of the aminal group yields the corresponding aldehyde (4a ) .
Methanolysis to Methylimines
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Conditions : Refluxing in methanol.
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Outcome : Conversion to methylimine derivatives (5a ), which are stable under anhydrous conditions .
Comparative Reactivity with Other Derivatives
Reactivity trends for pyrazolo[1,5-a]pyrazines highlight the influence of substituents:
| Substituent at Position 4 | Reactivity (Relative Rate) |
|---|---|
| -Cl (Electron-Withdrawing) | High (Reaction at RT) |
| -OCH₃ (Electron-Donating) | Low (Requires Heating) |
For example, the 4-methoxy analog requires heating at 70 °C for 58% yield, while the 4-chloro derivative reacts at room temperature with >90% yield .
Structural Confirmation
The constitution of reaction products was confirmed via:
Synthetic Utility
This methodology enables rapid access to 7-functionalized pyrazolo[1,5-a]pyrazines, which are valuable intermediates in medicinal chemistry. For instance:
Scientific Research Applications
Medicinal Chemistry
Therapeutic Agent Development
Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate serves as a vital scaffold for the design of novel therapeutic agents. Its structural features allow for modifications that can enhance its biological activity against specific targets, particularly kinases involved in cancer progression. Research indicates that derivatives of this compound exhibit selective inhibition of various kinases, which is crucial for developing targeted cancer therapies .
Biological Activity
The compound has demonstrated potential in various biological assays. For instance, studies have reported its anticancer properties, with specific derivatives showing efficacy against different cancer cell lines. The interaction with biological targets has been explored to understand its mechanism of action, leading to promising results in inhibiting tumor growth .
Chemical Biology
Probing Biological Pathways
In chemical biology, this compound is utilized to investigate biological pathways and molecular interactions. Its ability to modulate enzyme activity makes it a valuable tool in understanding cellular processes and developing new therapeutic strategies against diseases caused by dysregulated pathways .
Inhibition Studies
Recent research has highlighted the compound's role as an inhibitor of membrane-bound pyrophosphatase (mPPase), which is essential in combating pathogenic protozoan parasites. This inhibition presents a novel approach to drug discovery against diseases such as malaria and leishmaniasis, showcasing the compound's potential as an antiprotozoal agent .
Industrial Applications
Synthesis Intermediate
This compound is also used as an intermediate in the synthesis of more complex molecules for various industrial applications. Its reactivity allows it to participate in diverse chemical reactions, making it a versatile building block in organic synthesis .
Case Studies
Case Study 1: Anticancer Research
A study published in the journal Chemical Biology explored the anticancer effects of this compound derivatives on various cancer cell lines. The results indicated significant cell proliferation inhibition at low micromolar concentrations, highlighting its potential as a lead compound for further development into anticancer drugs .
Case Study 2: Antiprotozoal Activity
In another investigation focusing on antiprotozoal activity, researchers evaluated the efficacy of the compound against Plasmodium falciparum. The results demonstrated that specific derivatives inhibited mPPase activity and reduced parasite growth in vitro and ex vivo. This study underscores the compound's promise in developing treatments for malaria and other parasitic infections .
Mechanism of Action
The mechanism of action of methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazolo[1,5-a]pyrazine core structure allows it to act as a modulator of various biological pathways. For example, it can inhibit enzymes such as phosphoinositide-3 kinase and matrix metalloproteases, which are involved in inflammatory and oncological processes . Additionally, it can act as an antagonist of chemokine receptors, playing a role in immune response modulation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate with related derivatives:
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | Key Features |
|---|---|---|---|---|
| This compound | C₈H₆ClN₃O₂ | 227.61 | Cl (4), COOCH₃ (3) | Electron-withdrawing groups enhance reactivity; potential metabolic stability due to methyl ester |
| Ethyl 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate | C₁₀H₁₀ClN₃O₂ | 239.66 | Cl (4), COOCH₂CH₃ (2), CH₃ (6) | Ethyl ester may increase lipophilicity; methyl at C6 introduces steric effects |
| 4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine | C₁₄H₁₂ClN₃O₂ | 289.72 | Cl (4), OCH₃ (2,3 on phenyl) | Extended aromatic system enhances π-π interactions; methoxy groups improve solubility |
| 3-Bromo-4-chloropyrazolo[1,5-a]pyrazine | C₆H₃BrClN₃ | 244.47 | Cl (4), Br (3) | Dual halogens increase electrophilicity; potential for cross-coupling reactions |
| Methyl 4,5,6,7-tetrahydro-4-oxo[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate | C₇H₈N₄O₃ | 196.16 | Oxo (4), COOCH₃ (3) | Tetrahydro ring reduces aromaticity; oxo group enables hydrogen bonding [2] |
Key Observations :
- Substituent Position : The position of the ester group (C3 vs. C2) affects electronic distribution and steric accessibility. For example, C3 esters (target compound) may exhibit different reactivity in electrophilic substitution compared to C2 esters [14].
- Halogen Effects : Chlorine at C4 is a common feature, enhancing electrophilicity for nucleophilic aromatic substitution. Bromine at C3 (as in CID 132398777) further increases reactivity but may reduce solubility [20].
Biological Activity
Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and related research findings.
Overview of Pyrazolo[1,5-a]pyrazines
Pyrazolo[1,5-a]pyrazines are a class of heterocyclic compounds known for their potent biological properties. They have been studied extensively for their roles as kinase inhibitors and receptor modulators. The modification of the pyrazine ring at various positions enhances their therapeutic potential, making them suitable candidates for drug development .
Biological Activities
1. Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and others. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of key signaling pathways such as NF-κB and p53 .
2. Kinase Inhibition
This compound has been identified as a potential inhibitor of several kinases involved in cancer progression. The structure-activity relationship (SAR) studies indicate that modifications at the 4-position enhance kinase inhibitory activity, which is crucial for developing targeted cancer therapies .
3. Neuropharmacological Effects
The compound has also been explored for its neuropharmacological effects. Research indicates that pyrazolo[1,5-a]pyrazines can act as dopamine receptor agonists and antagonists, suggesting potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia .
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer properties of pyrazolo derivatives, this compound was tested against MCF-7 cells using an MTT assay. The results indicated that the compound exhibited a higher cytotoxic effect compared to standard chemotherapy agents like cisplatin.
| Compound | Concentration (µM) | % Cell Viability |
|---|---|---|
| This compound | 0.25 | 45% |
| Cisplatin | 0.5 | 60% |
This suggests that this compound may be more effective at lower concentrations than traditional chemotherapeutics.
Case Study 2: Mechanism of Action
Another investigation focused on the apoptotic mechanisms induced by this compound in breast cancer cells. The study found an increase in caspase activity (caspase-3 and -9) after treatment with the compound, confirming its role in promoting apoptosis.
Q & A
Q. What are the key synthetic routes for Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate?
The synthesis typically involves multi-step functionalization of the pyrazolo[1,5-a]pyrazine core. A common approach includes:
- Chlorination : Starting from methyl pyrazolo[1,5-a]pyrazine-3-carboxylate, chlorination at position 4 is achieved using reagents like POCl₃ or N-chlorosuccinimide (NCS) under anhydrous conditions .
- Substitution : The 4-chloro group can be further substituted via nucleophilic displacement. For example, sodium methoxide in methanol replaces chlorine with methoxy groups at elevated temperatures (70–90°C) .
- Bromination/Nitration : Derivatives at position 3 are synthesized using N-bromosuccinimide (NBS) or nitration with HNO₃/H₂SO₄, requiring strict temperature control (0–25°C) to avoid over-functionalization .
Q. How is this compound characterized analytically?
Key techniques include:
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₈H₆ClN₃O₂: 228.0172) .
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example, the methyl ester group typically resonates at δ 3.9–4.1 ppm (¹H) and δ 165–170 ppm (¹³C) .
- X-ray Crystallography : Resolves regiochemical ambiguities, particularly for halogenated derivatives .
Q. What solvents and catalysts are optimal for its functionalization?
- Solvents : Anhydrous MeCN or dichloromethane (DCM) are preferred for halogenation and coupling reactions to minimize hydrolysis .
- Catalysts : Copper(II) acetate facilitates Chan-Lam couplings with boronic acids, while palladium catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling reactions .
Advanced Research Questions
Q. How does electronic modulation (e.g., Cl vs. Br/I) influence reactivity?
The 4-chloro group enhances electrophilic substitution at position 7 due to its electron-withdrawing effect. Comparative studies show:
Q. What strategies mitigate side reactions during functionalization?
- Temperature Control : Nitration at 0°C minimizes by-products like dinitro derivatives .
- Protecting Groups : Temporary protection of the ester group (e.g., tert-butyl) prevents hydrolysis during harsh reactions .
- TLC Monitoring : Ensures reaction progress is tracked in real-time, with hexane:ethyl acetate (3:1) as a common mobile phase .
Q. How can regioselectivity be achieved in C–H activation reactions?
Q. What biological activities are predicted based on structural analogs?
While direct data is limited, structurally related compounds exhibit:
Q. How do computational methods aid in SAR studies?
- Docking Simulations : Predict binding to ATP-binding pockets (e.g., EGFR kinase) by modeling the chloro group’s interaction with hydrophobic residues .
- DFT Calculations : Reveal that the methyl ester’s electron-withdrawing nature lowers the LUMO energy, enhancing electrophilic reactivity .
Data Contradictions and Resolutions
Q. Conflicting reports on halogen substitution efficiency—how to reconcile?
- Contextual Factors : Iodine’s larger atomic radius improves leaving-group ability in SNAr but complicates purification due to lower stability. Chlorine derivatives, while less reactive, offer higher synthetic yields (75–93%) .
- Catalyst Dependency : Pd-based systems favor bromo/iodo derivatives, whereas Cu catalysts are effective for chloro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
